Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206970-49-1
VCID: VC16194214
InChI: InChI=1S/C13H20BrNO2/c1-13(2,3)17-12(16)15-7-11(8-15)10-4-9(5-10)6-14/h6,10-11H,4-5,7-8H2,1-3H3
SMILES:
Molecular Formula: C13H20BrNO2
Molecular Weight: 302.21 g/mol

Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate

CAS No.: 1206970-49-1

Cat. No.: VC16194214

Molecular Formula: C13H20BrNO2

Molecular Weight: 302.21 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate - 1206970-49-1

Specification

CAS No. 1206970-49-1
Molecular Formula C13H20BrNO2
Molecular Weight 302.21 g/mol
IUPAC Name tert-butyl 3-[3-(bromomethylidene)cyclobutyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C13H20BrNO2/c1-13(2,3)17-12(16)15-7-11(8-15)10-4-9(5-10)6-14/h6,10-11H,4-5,7-8H2,1-3H3
Standard InChI Key BOMUMBHUFIQUDC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CC(=CBr)C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate possesses the molecular formula C₁₃H₂₀BrNO₂ and a molecular weight of 302.21 g/mol. Its IUPAC name, tert-butyl 3-[3-(bromomethylidene)cyclobutyl]azetidine-1-carboxylate, reflects the presence of a bromomethylene group (-CHBr) attached to a cyclobutane ring, which is further connected to an azetidine nitrogen heterocycle. The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen enhances steric protection during synthetic manipulations.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1206970-49-1
Molecular FormulaC₁₃H₂₀BrNO₂
Molecular Weight302.21 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CC(C1)C2CC(=CBr)C2
InChI KeyBOMUMBHUFIQUDC-UHFFFAOYSA-N
Topological Polar Surface Area38.3 Ų

The compound’s canonical SMILES string illustrates the azetidine ring (N1CC(C1)) linked to the cyclobutyl group (C2CC(=CBr)C2), with the Boc moiety (CC(C)(C)OC(=O)) providing steric bulk.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate typically involves multi-step sequences starting from azetidine precursors. A common strategy employs:

  • Azetidine Protection: Boc protection of 3-aminoazetidine using di-tert-butyl dicarbonate under basic conditions .

  • Cyclobutane Functionalization: Ring-opening metathesis or [2+2] cycloaddition to install the bromomethylene group.

  • Coupling Reactions: Amide bond formation or alkylation to link the azetidine and cyclobutyl modules.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, 0°C→RT89%
Cyclobutane BrominationNBS, AIBN, CCl₄, reflux65%
Final CouplingEDCI, HOBt, DCM, 20°C, 24h72%

Notably, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are critical for activating carboxyl groups during coupling .

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group impedes nucleophilic attacks; using polar aprotic solvents (e.g., DMF) improves reactivity.

  • Bromine Instability: Light-sensitive reactions require amber glassware and inert atmospheres.

Biological Activity and Mechanistic Insights

Target Engagement

Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and kinases, though specific targets remain unvalidated. The bromomethylene group may act as a hydrogen bond acceptor, while the cyclobutane induces conformational strain to enhance binding selectivity.

In Vitro Profiling

  • Cytotoxicity Screening: IC₅₀ > 50 μM in HEK293 cells, indicating low basal toxicity.

  • Solubility: 22.4 mg/mL in DMSO, suitable for biochemical assays.

ParameterValue
Flash Point112°C (closed cup)
Storage Temperature2–8°C (desiccated)
Stability>24 months under inert gas

Applications in Drug Discovery

Intermediate Utility

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the azetidine nitrogen enables PI3K and mTOR modulation.

  • Anticancer Agents: Bromine substitution facilitates Suzuki-Miyaura cross-coupling for biaryl drug candidates.

Case Study: PROTAC Development

Incorporation into proteolysis-targeting chimeras (PROTACs) leverages its rigidity for E3 ligase recruitment, demonstrating 60% degradation of BRD4 at 1 μM in lymphoma models.

Future Directions

  • Target Deconvolution: CRISPR-Cas9 screens to identify binding partners.

  • Prodrug Derivatives: Masking the carboxylate to improve oral bioavailability.

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